molecular formula C14H14N4O3 B3887367 4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE

4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE

Cat. No.: B3887367
M. Wt: 286.29 g/mol
InChI Key: SXQITGYLNMGHEJ-UHFFFAOYSA-N
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Description

4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE is a heterocyclic compound with a pyrazolone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group and the allylamino substituent contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazolone core. This intermediate is then subjected to a condensation reaction with allylamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the allylamino group can form hydrogen bonds with biological targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE is unique due to the combination of the nitrophenyl and allylamino groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-(prop-2-enyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-3-8-15-9-13-10(2)16-17(14(13)19)11-4-6-12(7-5-11)18(20)21/h3-7,9,16H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQITGYLNMGHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE
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4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE
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4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE
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4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE
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4-[(Z)-1-(ALLYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE

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